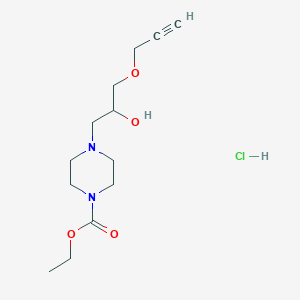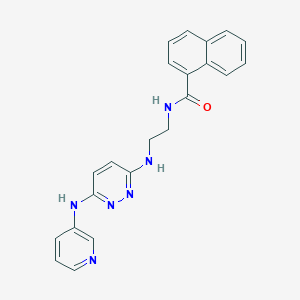![molecular formula C17H18FN5O2 B2850541 9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893962-16-8](/img/structure/B2850541.png)
9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a purine ring, which is a fused double ring containing four nitrogen atoms . The presence of fluorophenyl and methyl groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of conjugated double bonds in the pyrimidine and purine rings. The fluorophenyl and methyl groups may add some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrimidine and purine rings are aromatic and hence relatively stable, but they can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Structural Analysis and Synthesis
The Crystal Structure of Purine-Pyrimidine Complexes : Studies on purine-pyrimidine complexes, such as the one involving 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, reveal insights into the planar complex formation joined by hydrogen bonds, resembling the Watson-Crick pairing in DNA. Such structural investigations provide a foundational understanding for designing compounds with specific biological interactions (Sobell, 1966).
Synthesis of Fluorodipyrrinones : The synthesis of strongly fluorescent fluorodipyrrinones from non-fluorescent precursors, resulting in potential fluorescence and MRI imaging agents, highlights the relevance of chemical modifications in creating functional materials for diagnostic applications (Boiadjiev et al., 2006).
Biological Evaluation
Antidepressant and Anxiolytic Potential : The synthesis and evaluation of fluorophenyl-piperazinylalkyl derivatives of imidazopurine diones for their serotonin receptor affinity and phosphodiesterase inhibitor activity underscore the therapeutic potential of structurally related compounds in addressing mental health disorders (Zagórska et al., 2016).
Urease Inhibition : Research on substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones demonstrates their potential in inhibiting urease activity, indicating the utility of such compounds in developing treatments for conditions exacerbated by urease (Rauf et al., 2010).
Future Directions
properties
IUPAC Name |
9-(4-fluorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-10-8-22(12-6-4-11(18)5-7-12)16-19-14-13(23(16)9-10)15(24)21(3)17(25)20(14)2/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWEGXDQZKNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

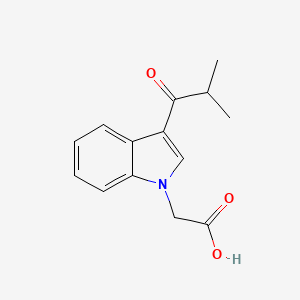
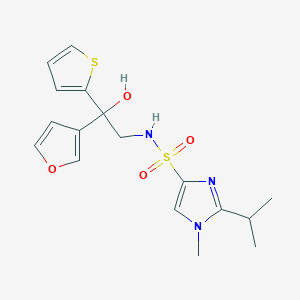
![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)

![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)

![(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2850467.png)

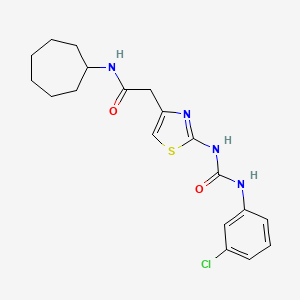
![6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B2850472.png)
![4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2850474.png)
